

An In-Depth Technical Guide to (-)-Vorozole

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Compound of Interest		
Compound Name:	Vorozole, (-)-	
Cat. No.:	B15185656	Get Quote

Core Compound Identification

IUPAC Name: 6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1]

CAS Number: 132042-69-4[1]

Executive Summary

(-)-Vorozole is a potent and selective, non-steroidal competitive inhibitor of the aromatase enzyme.[2] It belongs to the third generation of aromatase inhibitors and has been investigated for its potential as an antineoplastic agent in the treatment of estrogen-dependent breast cancer. By inhibiting aromatase, (-)-Vorozole blocks the peripheral conversion of androgens to estrogens, thereby reducing circulating estrogen levels, which are crucial for the growth of certain breast tumors. This guide provides a comprehensive overview of (-)-Vorozole, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols utilized in its evaluation.

Mechanism of Action

(-)-Vorozole exerts its therapeutic effect by selectively inhibiting aromatase (estrogen synthetase), a key enzyme in the biosynthesis of estrogens.[3][4] Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is responsible for the aromatization of androgens, specifically converting androstenedione to estrone and testosterone to estradiol.[3][4] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as adipose tissue, muscle, and breast cancer tissue itself.[5] (-)-Vorozole, a triazole derivative, binds reversibly to the cytochrome P450 moiety of the



aromatase enzyme, effectively blocking this conversion and leading to a significant reduction in estrogen levels.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and potency of (-)-Vorozole from various preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency of (-)-Vorozole

Parameter	Value	Species/System	Reference
IC50 (Aromatase Inhibition)	1.4 ± 0.5 nM	FSH-stimulated rat granulosa cells	[5]
ED50 (Estradiol Reduction)	0.0034 mg/kg	PMSG-primed female rats	[5]

Table 2: Clinical Efficacy of Vorozole in Advanced Breast Cancer

Study Parameter	Vorozole	Megestrol Acetate	p-value	Reference
Objective Response Rate	9.7%	6.8%	0.24	[6]
Clinical Benefit	23.5%	27.2%	0.42	[6]
Median Duration of Response	18.2 months	12.5 months	0.074	[6]

Table 3: Effect of Vorozole on Hormone Levels in Postmenopausal Women



Hormone	Percent Reduction	Treatment Details	Reference
Estrone Sulfate	>60%	2.5 mg/day for 6 months	[7]
Estrone	30-40%	2.5 mg/day for 6 months	[7]
Estradiol	10-20%	2.5 mg/day for 6 months	[7]
Conversion of Androstenedione to Estrone	~93-94%	Single oral dose of 1-5	[8]

Experimental Protocols

In Vivo Aromatase Inhibition Assessment in Healthy Postmenopausal Women

Objective: To evaluate the in vivo aromatase-inhibiting potency of vorozole.

Methodology:

- Twelve healthy postmenopausal women were enrolled in a double-blind, placebo-controlled study.
- Each participant received a single oral dose of vorozole racemate (1, 2.5, or 5 mg) or a placebo.
- Four hours after drug administration, a constant infusion of [14C]androstenedione and [3H]estrone was administered for 2 hours.
- Urine was collected for 4 days following the infusion.
- Estrogens were extracted from the urine and purified until a constant 3H/14C ratio of estrone
 was achieved.



• The percentage conversion of androstenedione to estrone was calculated to determine the inhibition of aromatase activity.[8]

Antitumoral Efficacy in a DMBA-Induced Mammary Tumor Model

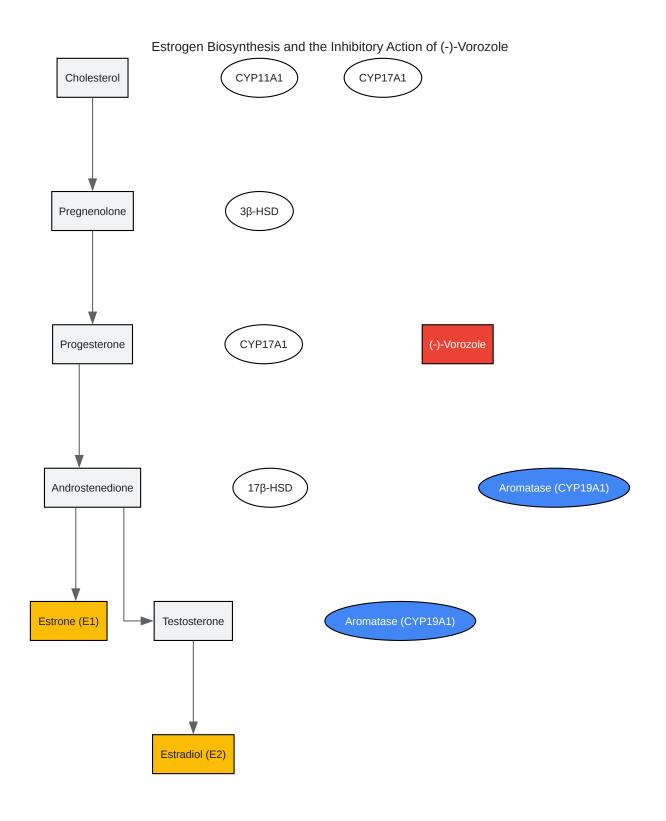
Objective: To assess the antitumoral activity of vorozole in an estrogen-dependent mammary adenocarcinoma rat model.

Methodology:

- Female Sprague-Dawley rats were treated with 7,12-dimethylbenz(a)anthracene (DMBA) to induce mammary tumors. This can be achieved through oral gavage or subcutaneous injection of DMBA.[9][10][11][12]
- Once tumors were established, rats were randomized to receive twice-daily oral administrations of vorozole (e.g., 2.5 mg/kg), a placebo, or undergo ovariectomy as a positive control.
- Treatment was continued for a specified period, for instance, 42 days.
- Tumor growth was monitored throughout the study by measuring tumor dimensions.
- At the end of the study, the number of existing tumors and the appearance of new tumors were recorded.
- Blood samples were collected to measure serum levels of estradiol, progesterone, luteinizing hormone, and follicle-stimulating hormone to assess the endocrine effects of the treatment.
 [9]

Mandatory Visualizations Signaling Pathway of Estrogen Biosynthesis and Inhibition by (-)-Vorozole





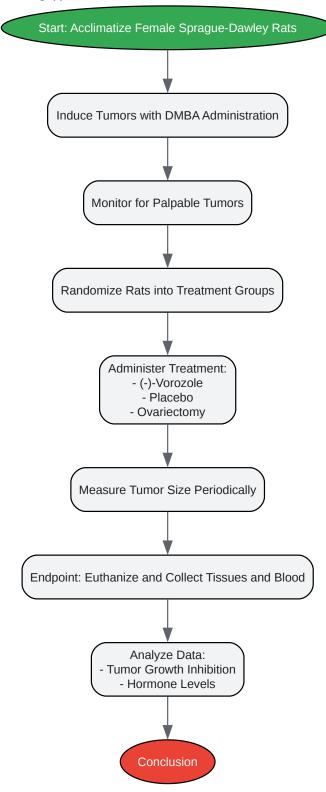
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Caption: Steroid biosynthesis pathway illustrating the inhibition of aromatase by (-)-Vorozole.



Experimental Workflow for DMBA-Induced Mammary Carcinoma Model

Workflow for Evaluating (-)-Vorozole in a DMBA-Induced Rat Mammary Tumor Model





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